2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one
Description
The compound 2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one is a synthetic tetrahydroisoquinoline derivative characterized by a complex substitution pattern. Its structure features:
- A tetrahydroisoquinoline core with 6,7-dimethoxy substituents, enhancing electron density and rigidity.
- A 4-ethylphenoxymethyl moiety at the nitrogen, introducing steric bulk and modulating solubility .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO5/c1-4-19-5-9-22(10-6-19)34-17-25-24-16-27(33-3)26(32-2)15-20(24)13-14-30(25)28(31)18-35-23-11-7-21(29)8-12-23/h5-12,15-16,25H,4,13-14,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADVMRCPPYBNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one , also referred to as DHQ-11 in some studies, is a complex organic molecule with potential therapeutic applications. Its structure incorporates an isoquinoline moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H35ClN2O4 with a molecular weight of 473.6 g/mol. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H35ClN2O4 |
| Molecular Weight | 473.6 g/mol |
| Purity | ≥95% |
| Complexity Rating | 642 |
Pharmacological Effects
Research indicates that this compound exhibits significant positive inotropic and vasorelaxant effects. These properties are particularly relevant in the context of cardiovascular health.
-
Positive Inotropic Effect :
- Studies have shown that DHQ-11 enhances cardiac contractility. The compound's effect was notably more potent than its parent compounds when tested on isolated rat heart tissues.
- The effective concentration (EC50) for DHQ-11 was found to be significantly lower than that of its individual components, indicating a synergistic effect when combined.
-
Vasorelaxant Activity :
- The compound has demonstrated the ability to relax vascular smooth muscle, which is crucial for managing hypertension and other cardiovascular disorders.
- In vitro experiments using rat aortic rings revealed that DHQ-11 could effectively inhibit contractions induced by phenylephrine and high potassium concentrations.
The mechanisms through which DHQ-11 exerts its effects involve several pathways:
- Calcium Channel Modulation : The positive inotropic effect is mediated via L-type voltage-dependent calcium channels (VDCCs), enhancing calcium influx into cardiomyocytes.
- Endothelial Mechanisms : The vasorelaxant effects appear to involve both endothelium-independent mechanisms (activation of potassium channels) and endothelium-dependent pathways (NO/cGMP signaling).
Study 1: Inotropic and Vasorelaxant Effects
A comprehensive study evaluated the effects of DHQ-11 on isolated cardiac and vascular tissues. The study reported:
- Positive Inotropic Effect : EC50 values were 9.7 ± 4.3 μM for DHQ-11 compared to higher values for its parent compounds.
- Vasorelaxation : Significant relaxation was observed in aortic rings pre-contracted with phenylephrine, demonstrating both endothelium-dependent and independent mechanisms.
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of related isoquinoline derivatives highlighted that modifications at specific positions significantly influence biological activity. Compounds with methoxy substitutions exhibited enhanced potency in both inotropic and vasorelaxant assays.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and computational properties of the target compound with analogues from literature:
<sup></sup> Calculated using XLogP3 .
<sup>*</sup> Estimated via SwissADME.
Key Observations :
- Lipophilicity: The target compound (LogP = 4.2) is less lipophilic than the thienopyrimidine derivative (LogP = 5.1) due to the absence of a sulfur-rich aromatic system .
- Solubility : The 2-fluorobenzoyl analogue exhibits higher aqueous solubility (0.12 mg/mL) owing to its polar fluorine and methoxy groups.
- Substituent Flexibility: Ethylphenoxy groups (target compound) enhance metabolic stability compared to methoxy substituents .
Pharmacophore Overlaps and Binding Hypotheses
- Tetrahydroisoquinoline Core: Common to all compounds, suggesting a shared binding motif (e.g., ATP-binding pockets or neurotransmitter receptors).
- Chlorophenyl vs. Fluorophenyl : The 4-Cl group in the target compound may enhance hydrophobic interactions compared to the 2-F substituent in , which prioritizes electronic effects.
- Ethylphenoxy vs. Diethoxybenzyl: The 4-ethylphenoxy group balances steric hindrance and lipophilicity, whereas diethoxy substituents may hinder membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
